

Commercial Availability and Technical Profile of (E)-5-Undecene

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Compound of Interest

Compound Name: (E)-5-Undecene

Cat. No.: B1236431

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This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and synthetic and analytical methodologies related to **(E)-5-Undecene**. The information is intended to support research and development activities requiring this specific acyclic olefin.

Commercial Availability

(E)-5-Undecene, also known as trans-5-Undecene, is commercially available from specialty chemical suppliers. It is typically offered as a reference standard or for research and development purposes. One known supplier is Pharmaffiliates, which lists the compound under CAS number 764-97-6.^[1] Prospective buyers should inquire directly with suppliers for current stock, purity specifications, and packaging options.

Physicochemical and Spectroscopic Data

A summary of key quantitative data for **(E)-5-Undecene** is presented in Table 1. This information has been compiled from various chemical databases and literature sources.

Table 1: Physicochemical and Spectroscopic Properties of **(E)-5-Undecene**

Property	Value	Source
Identifier		
CAS Number	764-97-6	[1][2]
Molecular Formula	C ₁₁ H ₂₂	[1][2]
Molecular Weight	154.3 g/mol	[1][2]
IUPAC Name	(E)-undec-5-ene	[2]
Synonyms	trans-5-Undecene, (5E)-5-Undecene	[1]
Physical Properties		
Appearance	Not specified (likely a colorless liquid)	[1]
Storage Temperature	2-8°C (Refrigerator)	[1]
Spectroscopic Data		
¹³ C NMR Chemical Shifts	Alkenyl carbons are deshielded and typically appear in the 100-170 ppm range.	[3]
¹ H NMR Chemical Shifts	Alkenyl protons are deshielded.	[3]

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of **(E)-5-Undecene** are provided below. These protocols are based on established stereoselective olefination reactions and standard analytical techniques for alkene characterization.

Synthesis via Stereoselective Olefination

The synthesis of **(E)-5-Undecene** can be achieved with high stereoselectivity using methods like the Julia-Kocienski olefination, which is known to favor the formation of (E)-alkenes.

Protocol: Synthesis of **(E)-5-Undecene** via Julia-Kocienski Olefination

This protocol is adapted from the general principles of the Julia-Kocienski olefination, a powerful method for the stereoselective synthesis of (E)-alkenes.

- Step 1: Preparation of the Sulfone. A suitable heteroaryl sulfone is alkylated to introduce the pentyl group.
- Step 2: Olefination Reaction. The resulting sulfone is reacted with hexanal. The reaction proceeds under mild conditions and exhibits a wide substrate scope and functional group tolerance. The high (E) selectivity is a key feature of this reaction.
- Step 3: Work-up and Isolation. The reaction mixture is worked up to isolate the crude **(E)-5-Undecene**.

Purification by Column Chromatography

Purification of the crude product can be effectively carried out using silica gel column chromatography.

Protocol: Purification of **(E)-5-Undecene**

- Column Preparation: A glass column is packed with silica gel as the stationary phase.
- Sample Loading: The crude **(E)-5-Undecene** is dissolved in a minimal amount of a non-polar solvent and loaded onto the column.
- Elution: A non-polar solvent is used as the mobile phase to elute the compound from the column. The less polar **(E)-5-Undecene** will travel through the column faster than more polar impurities.
- Fraction Collection: The eluent is collected in fractions.
- Analysis: Each fraction is analyzed by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
- Solvent Removal: The fractions containing the pure **(E)-5-Undecene** are combined, and the solvent is removed under reduced pressure to yield the purified product.

Analytical Characterization

The identity and purity of the synthesized **(E)-5-Undecene** can be confirmed using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol: GC-MS Analysis

- **Sample Preparation:** A dilute solution of the purified **(E)-5-Undecene** is prepared in a volatile organic solvent (e.g., hexane).
- **Instrumentation:** A gas chromatograph equipped with a mass spectrometer detector is used. A capillary column suitable for hydrocarbon analysis (e.g., HP-5MS) is employed.
- **GC Parameters:**
 - **Injector Temperature:** Set to a temperature that ensures rapid volatilization of the sample.
 - **Oven Temperature Program:** A temperature gradient is used to separate the components of the sample. For C11 alkanes, a starting temperature of around 80°C, ramped to 300°C, is a typical starting point.
 - **Carrier Gas:** Helium is commonly used as the carrier gas.
- **MS Parameters:** The mass spectrometer is operated in electron ionization (EI) mode, and the mass-to-charge ratio (m/z) of the fragments is recorded.
- **Data Analysis:** The retention time of the peak corresponding to **(E)-5-Undecene** and its mass spectrum are compared to known standards or literature data for identification. The integration of the peak area provides a measure of its purity.

Protocol: NMR Spectroscopy

- **Sample Preparation:** A sample of the purified **(E)-5-Undecene** is dissolved in a deuterated solvent (e.g., CDCl_3).
- **^1H NMR Spectroscopy:** The ^1H NMR spectrum will show characteristic signals for the alkenyl protons, which are expected to be deshielded. The coupling constants between these

protons can help confirm the (E) stereochemistry.

- ¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show distinct signals for the sp² hybridized carbons of the double bond, which are typically found in the downfield region of the spectrum (around 100-170 ppm).

Visualized Workflow

The following diagram illustrates a typical workflow for the synthesis and quality control of **(E)-5-Undecene**.

Caption: Synthesis and Quality Control Workflow for **(E)-5-Undecene**.

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References

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- To cite this document: BenchChem. [Commercial Availability and Technical Profile of (E)-5-Undecene]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1236431#commercial-availability-of-e-5-undecene\]](https://www.benchchem.com/product/b1236431#commercial-availability-of-e-5-undecene)

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